

Fmoc- α -methyl-D-phenylalanine: A Technical Guide for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-alpha-methyl-D-phenylalanine*

Cat. No.: *B557324*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc- α -methyl-D-phenylalanine, a crucial building block in modern peptide chemistry. It details the compound's physicochemical properties, its applications in peptide synthesis and drug development, and provides standardized experimental protocols for its use. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel peptide-based therapeutics and research tools.

Core Properties of Fmoc- α -methyl-D-phenylalanine

Fmoc- α -methyl-D-phenylalanine is a derivative of the amino acid phenylalanine, characterized by two key modifications: the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α -amino group and a methyl group in the α -position. The D-configuration of the chiral center is of particular importance for introducing specific conformational constraints and enhancing enzymatic stability in peptides.

| Property | Data | Reference(s) |
|--------------------|--|---|
| CAS Number | 152436-04-9 | [1] [2] [3] |
| Synonyms | Fmoc- α -Me-D-Phe-OH, Fmoc-(R)-2-amino-2-methyl-3-phenylpropanoic acid | [1] |
| Molecular Formula | C ₂₅ H ₂₃ NO ₄ | [1] [2] |
| Molecular Weight | 401.46 g/mol | [1] [4] |
| Appearance | White powder | [1] |
| Purity | ≥ 99.5% (Chiral HPLC) | [1] |
| Storage Conditions | Store at 0 - 8 °C | [1] [4] |
| IUPAC Name | (2R)-2-[[[9H-fluoren-9-ylmethoxy]carbonyl]amino]-2-methyl-3-phenylpropanoic acid | [2] |

Applications in Peptide Synthesis and Drug Development

The unique structural features of Fmoc- α -methyl-D-phenylalanine make it a valuable reagent in the synthesis of peptides with tailored properties.

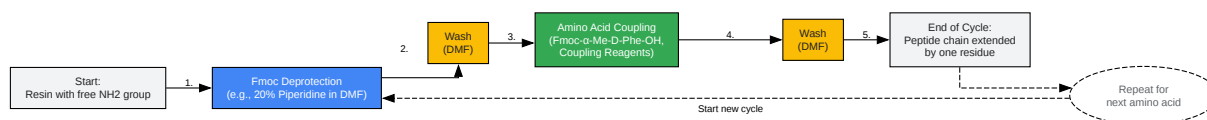
- **Solid-Phase Peptide Synthesis (SPPS):** The Fmoc group is the cornerstone of the most widely used orthogonal protection strategy in SPPS. It is stable under the acidic conditions used for side-chain deprotection but can be selectively and cleanly removed under mild basic conditions (typically with piperidine), allowing for the sequential addition of amino acids to a growing peptide chain.[\[1\]](#)[\[5\]](#)
- **Enhanced Enzymatic Stability:** The α -methyl group provides steric hindrance to the peptide backbone.[\[6\]](#) This modification makes the resulting peptide more resistant to degradation by proteases and peptidases in biological systems, thereby increasing its in vivo half-life and bioavailability—a critical attribute for therapeutic peptides.[\[6\]](#)

- **Conformational Rigidity:** The incorporation of α -methylated amino acids restricts the conformational freedom of the peptide backbone. This can be used to induce and stabilize specific secondary structures, such as helices or turns, which are often crucial for high-affinity binding to biological targets like receptors or enzymes.
- **Drug Development:** As a building block for bioactive peptides, this compound is employed in the development of novel therapeutics.[1][7][8] The D-configuration can lead to peptides with different binding specificities or improved pharmacological profiles compared to their L-enantiomer counterparts. Its use is central to creating peptide-based drugs with improved stability and efficacy.[1]

Experimental Protocols and Workflows

The primary application of Fmoc- α -methyl-D-phenylalanine is its incorporation into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The following diagram illustrates the iterative cycle of amino acid addition in Fmoc-SPPS.



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Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

This protocol outlines a standard manual procedure for a single coupling cycle in Fmoc-based SPPS on a 0.1 mmol scale.

Materials and Reagents:

- Peptide synthesis resin (e.g., Rink Amide or Wang resin) with a free amino group
- Fmoc- α -methyl-D-phenylalanine

- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine) or Collidine
- Solvent: DMF (N,N-Dimethylformamide)
- Deprotection solution: 20% (v/v) piperidine in DMF
- Washing solvents: Dichloromethane (DCM)

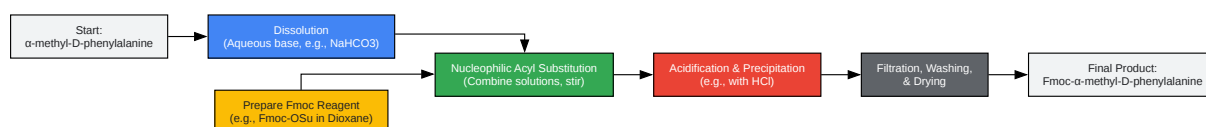
Procedure:

- Resin Swelling: Swell the resin (0.1 mmol) in DMF for 30-60 minutes in a peptide synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the deprotection solution (20% piperidine in DMF) to the resin.
 - Agitate the mixture for 3-5 minutes.
 - Drain the solution.
 - Add fresh deprotection solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
- Washing:
 - Drain the deprotection solution.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
 - Wash with DCM (2-3 times) and then DMF (2-3 times).
- Amino Acid Coupling:

- In a separate vial, prepare the activation solution:
 - Dissolve Fmoc- α -methyl-D-phenylalanine (3 equivalents, 0.3 mmol, ~120.5 mg) in DMF.
 - Add HBTU (2.9 equivalents, 0.29 mmol) and HOBt (3 equivalents, 0.3 mmol).
- Add the activation solution to the washed resin.
- Add DIPEA (6 equivalents, 0.6 mmol) to the reaction vessel.
- Agitate the mixture at room temperature for 2-4 hours. The sterically hindered nature of α -methylated amino acids often requires longer coupling times or the use of stronger coupling agents.
- Post-Coupling Wash:
 - Drain the coupling solution.
 - Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
 - A small sample of the resin can be taken for a ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates success).
- Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.

Synthesis of Fmoc-Protected Amino Acids

The synthesis of the title compound itself is a prerequisite for its use in SPPS. The general mechanism involves the acylation of the amino acid's α -amino group with an activated Fmoc reagent.



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Caption: General workflow for the synthesis of an Fmoc-protected amino acid.

This reaction proceeds via a nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of the Fmoc reagent (such as Fmoc-OSu or Fmoc-Cl) under Schotten-Baumann conditions.[9] The Fmoc group is stable to these conditions, while the desired product precipitates upon acidification of the reaction mixture.[9]

Conclusion

Fmoc- α -methyl-D-phenylalanine is an indispensable tool for the synthesis of peptides with enhanced stability and defined conformations. The strategic incorporation of this non-canonical amino acid allows for the rational design of peptide-based therapeutics with improved pharmacokinetic profiles. Understanding its properties and the specific protocols for its use is essential for researchers and drug developers aiming to push the boundaries of peptide chemistry and create novel molecules for a range of biological applications.

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